(2E)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
indole-benzofuran , is a fascinating compound that combines the indole and benzofuran moieties. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthetic route to indole-benzofuran involves the fusion of an indole ring with a benzofuran ring. Here’s a key synthetic pathway:
Fischer Indole Synthesis:
- The Fischer indole synthesis typically occurs under reflux conditions in methanol.
- Other methods may involve different reagents and conditions, but the core strategy remains the fusion of indole and benzofuran rings.
- While not widely produced industrially, indole-benzofuran can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Indole-benzofuran undergoes various reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Radical reduction converts it to related compounds .
Substitution: Substituents can be introduced at different positions.
Common reagents include hydrazine hydrate, acids, and bases. Major products depend on the specific reaction conditions.
Scientific Research Applications
Indole-benzofuran finds applications in:
Mechanism of Action
- The exact mechanism remains an active area of study.
- Molecular targets and pathways are likely related to its biological effects.
Comparison with Similar Compounds
- Indole-benzofuran’s uniqueness lies in its hybrid structure.
- Similar compounds include other indole derivatives, benzofurans, and heterocyclic scaffolds.
Properties
Molecular Formula |
C17H11NO3 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(2E)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C17H11NO3/c19-11-5-6-13-15(8-11)21-16(17(13)20)7-10-9-18-14-4-2-1-3-12(10)14/h1-9,18-19H/b16-7+ |
InChI Key |
DJDXGMDUEUZCMA-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.